8-Chloro-4-hydroxy-5-methoxyquinoline-3-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 8-Chloro-4-hydroxy-5-methoxyquinoline-3-carboxylic acid involves several steps. One common method includes the reaction of 8-chloroquinoline with methoxyacetic acid under specific conditions to introduce the methoxy and carboxylic acid groups . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
8-Chloro-4-hydroxy-5-methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Chloro-4-hydroxy-5-methoxyquinoline-3-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Chloro-4-hydroxy-5-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
8-Chloro-4-hydroxy-5-methoxyquinoline-3-carboxylic acid can be compared with other similar compounds, such as:
8-Hydroxyquinoline: This compound shares a similar quinoline backbone but lacks the chloro, hydroxy, and methoxy substituents.
8-Chloroquinoline: This compound has a similar structure but lacks the hydroxy and methoxy groups.
5-Methoxyquinoline: This compound has a methoxy group but lacks the chloro and hydroxy substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
8-chloro-5-methoxy-4-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c1-17-7-3-2-6(12)9-8(7)10(14)5(4-13-9)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAVPFROKGYYQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)NC=C(C2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30491467 |
Source
|
Record name | 8-Chloro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30491467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63010-42-4 |
Source
|
Record name | 8-Chloro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30491467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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